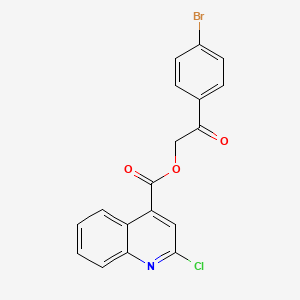

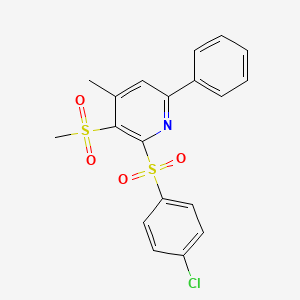

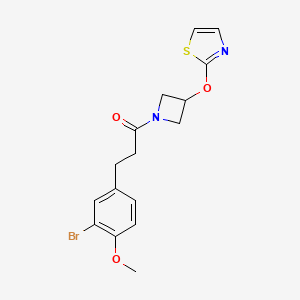

![molecular formula C16H17NO4 B3013221 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 2011779-89-6](/img/structure/B3013221.png)

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a chemical compound used in diverse scientific research. It has a molecular formula of C16H17NO4 and a molecular weight of 287.31 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol consists of a phenol group attached to an imine group, which is further connected to a dimethoxyphenyl group . The presence of the imine group suggests that this compound can participate in reactions involving the nitrogen atom.Physical And Chemical Properties Analysis

The molecular weight of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is 287.31, and its molecular formula is C16H17NO4 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Applications De Recherche Scientifique

Enol-Keto Tautomerism and Spectroscopic Properties

- The molecular structure and spectroscopic properties of similar compounds have been investigated, revealing insights into enol-keto tautomerism, spectroscopic properties, and intramolecular hydrogen bond interactions. This research aids in understanding the electronic properties and stability of such molecules (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Antibacterial and Antioxidant Activities

- Some tridentate substituted salicylaldimines, which are similar in structure, have been synthesized and characterized for their antibacterial and antioxidant activities. This highlights the potential medical and biological applications of these compounds (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Copper(II) Complexes and Luminescence Properties

- Research has been conducted on the synthesis and characterization of novel copper(II) complexes involving similar ligands. These studies provide insights into the electrical conductivity and luminescence properties of such complexes, which can be significant in materials science and electronics (Gonul et al., 2018).

Proxies for Land Plant Biomass

- Methoxyphenols, including dimethoxyphenols, have been studied as proxies for terrestrial biomass. This research is crucial in understanding the chemical changes in lignin during hydrothermal alteration, which has applications in environmental science and biochemistry (Vane & Abbott, 1999).

Radical Scavenging Activities

- The radical scavenging activities of similar compounds have been investigated, indicating their potential use in pharmaceutical and nutraceutical applications. This research contributes to understanding the antioxidant properties of such compounds (Alaşalvar et al., 2014).

Cobalt(II) Complexes and Carcinoma Cell Activity

- Studies on cobalt(II) complexes involving similar ligands have shown significant inhibitory activity against various carcinoma cells, suggesting potential applications in cancer therapy (Das et al., 2014).

Propriétés

IUPAC Name |

2-[(2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-10,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIYLSZBKTUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

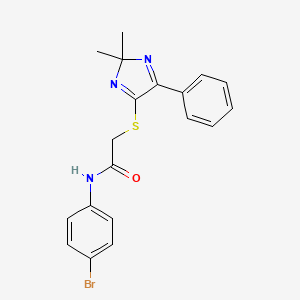

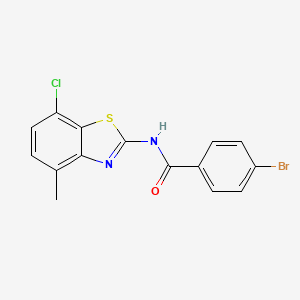

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

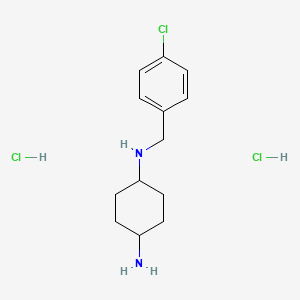

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

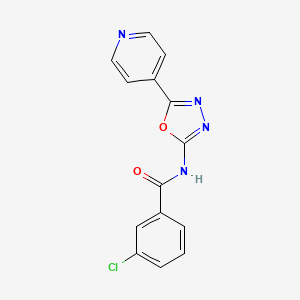

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)